N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a fluorophenyl group, a sulfanylidene group, a 1,2,4-triazole ring, and a benzamide group. These groups could potentially contribute to the compound’s reactivity and biological activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution or condensation . The exact method would depend on the starting materials and desired reaction conditions .Molecular Structure Analysis
The compound’s structure includes a 1,2,4-triazole ring, which is a type of heterocyclic compound. This ring structure could potentially influence the compound’s reactivity and stability .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the fluorophenyl group could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups and molecular structure. For example, the presence of the fluorophenyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Microwave-Induced Synthesis and Antimicrobial Activity
Microwave-Induced Synthesis of Fluorobenzamides as Antimicrobial Analogs A study explored the synthesis of new 5-arylidene derivatives, emphasizing the importance of a fluorine atom in enhancing antimicrobial activity. These compounds were synthesized via condensation and Knoevenagel condensation, followed by antimicrobial screening against various bacteria and fungi. Notably, the fluorine atom's presence was critical for antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).
Catalyst- and Solvent-Free Synthesis
Catalyst- and Solvent-Free Synthesis of Fluoro-N-Benzamide Another study presented an efficient, regioselective synthesis approach for 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, employing a microwave-assisted Fries rearrangement. This method highlighted a green chemistry aspect by avoiding catalysts and solvents, further supported by theoretical studies (Moreno-Fuquen et al., 2019).
Synthesis and Characterization of Sulfanilamide Derivatives
Synthesis, Characterization, and Antimicrobial Studies of Sulfanilamide Derivatives Research on sulfanilamide derivatives, including their synthesis, characterization, and thermal properties, also assessed their antimicrobial activities. The study contributes to understanding how modifications to the sulfanilamide structure influence antimicrobial activity, offering insights into designing new compounds (Lahtinen et al., 2014).
Iron-Catalyzed Fluorination
Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination An innovative approach utilized iron catalysis for the amide-directed fluorination of various C-H bonds. This method stands out for its mild conditions, broad substrate scope, and functional group tolerance, showcasing a non-noble metal strategy for selective fluorination processes (Groendyke, AbuSalim, & Cook, 2016).
Transparent Aromatic Polyimides
Transparent Aromatic Polyimides with High Refractive Index A study on the synthesis of transparent polyimides derived from thiophenyl-substituted benzidines revealed materials with high refractive indices and low birefringence, alongside good thermomechanical stabilities. Such materials are crucial for applications demanding optical clarity and durability (Tapaswi et al., 2015).
Future Directions
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4OS/c1-11-3-2-4-12(9-11)16(23)19-10-15-20-21-17(24)22(15)14-7-5-13(18)6-8-14/h2-9H,10H2,1H3,(H,19,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGCAJCLHFTMOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.